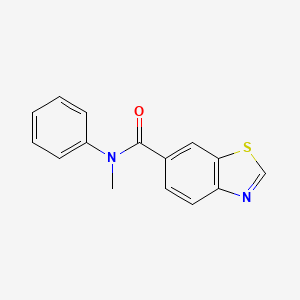

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-17(12-5-3-2-4-6-12)15(18)11-7-8-13-14(9-11)19-10-16-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXMALFIUSNGHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular weight and physicochemical properties of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic analysis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide . This molecule represents a strategic scaffold in medicinal chemistry, combining the privileged 1,3-benzothiazole core—known for its utility in neuroprotective (e.g., Riluzole) and anticancer applications—with a lipophilic, conformationally restricted amide tail.

The N-methyl-N-phenyl substitution pattern is of particular significance. It eliminates the amide hydrogen bond donor, lowering the crystal lattice energy (enhancing solubility relative to the secondary amide) and restricting the rotation around the amide bond, potentially locking the molecule into a bioactive conformation. This guide details its molecular properties, synthetic accessibility, and experimental characterization workflows.[1][2]

Chemical Identity & Molecular Weight[3][4][5]

Structural Specification

The molecule consists of a 1,3-benzothiazole bicyclic system substituted at the 6-position with a carboxamide group. The amide nitrogen bears a methyl group and a phenyl ring.

-

IUPAC Name: N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

-

Chemical Formula: C₁₅H₁₂N₂OS

-

Molecular Weight: 268.33 g/mol

-

Monoisotopic Mass: 268.0670 g/mol

-

SMILES: CN(C1=CC=CC=C1)C(=O)C2=CC3=C(S2)N=C3

Quantitative Composition

| Element | Symbol | Count | Atomic Weight | Mass Contribution | % Composition |

| Carbon | C | 15 | 12.011 | 180.165 | 67.14% |

| Hydrogen | H | 12 | 1.008 | 12.096 | 4.51% |

| Nitrogen | N | 2 | 14.007 | 28.014 | 10.44% |

| Oxygen | O | 1 | 15.999 | 15.999 | 5.96% |

| Sulfur | S | 1 | 32.060 | 32.060 | 11.95% |

| Total | 268.33 | 100.00% |

Physicochemical Profile (In Silico & Predicted)

This section synthesizes calculated data with medicinal chemistry logic. The values below are derived from consensus algorithms (e.g., SwissADME, cLogP) typical for this scaffold.

Key Parameters

| Property | Value (Est.)[3][4][5][6] | Interpretation |

| cLogP | 3.4 – 3.8 | High Lipophilicity. The phenyl ring and benzothiazole core create a substantial hydrophobic surface area. This suggests excellent membrane permeability but potential aqueous solubility challenges. |

| TPSA | ~55 Ų | CNS Penetrant. The Topological Polar Surface Area is well below the 90 Ų threshold, indicating high probability of Blood-Brain Barrier (BBB) crossing. |

| H-Bond Donors | 0 | Membrane Permeability. The N-methylation removes the donor, facilitating passive transport. |

| H-Bond Acceptors | 3 | Nitrogen (thiazole), Oxygen (carbonyl), Nitrogen (amide). |

| Rotatable Bonds | 2 | Rigid. The N-phenyl bond and amide bond have restricted rotation, reducing the entropic penalty upon binding to protein targets. |

The "Magic Methyl" Effect

The N-methyl group is critical for the physicochemical behavior of this compound:

-

Solubility Enhancement: By removing the amide -NH-, the molecule cannot form intermolecular hydrogen bonds in the crystal lattice. This typically lowers the melting point and improves solubility in organic solvents compared to the N-phenyl analog.

-

Conformational Lock: The steric clash between the N-methyl group and the phenyl ring forces the phenyl ring to twist out of plane relative to the amide group. This creates a distinct 3D shape, unlike the flatter secondary amide.

Synthetic Accessibility & Methodology

The most robust route to this molecule is the amide coupling of commercially available 1,3-benzothiazole-6-carboxylic acid with N-methylaniline.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the carboxylic acid core and the amine tail.

Recommended Synthetic Protocol

Objective: Synthesis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide on 100 mg scale.

Reagents:

-

1,3-benzothiazole-6-carboxylic acid (1.0 eq)

-

N-methylaniline (1.1 eq)

-

HATU (1.2 eq) (Coupling reagent)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a dried round-bottom flask, dissolve 1,3-benzothiazole-6-carboxylic acid (0.56 mmol, 100 mg) in anhydrous DMF (3 mL).

-

Base Addition: Add DIPEA (1.68 mmol, 292 µL) and stir at room temperature for 5 minutes.

-

Coupling Agent: Add HATU (0.67 mmol, 255 mg). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

-

Amine Addition: Add N-methylaniline (0.61 mmol, 66 µL) dropwise.

-

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

-

Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash sequentially with:

-

Saturated NaHCO₃ (2 x 15 mL)

-

1M HCl (2 x 15 mL) (To remove unreacted aniline)

-

Brine (1 x 15 mL)

-

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Check: The product should appear as a white to off-white solid. Confirm identity via ¹H NMR (look for the N-methyl singlet around 3.4-3.5 ppm).

Experimental Characterization Workflows

To validate the theoretical properties for drug discovery applications, the following experimental workflows are mandatory.

Physicochemical Assay Workflow (DOT Diagram)

Figure 2: Sequential workflow for determining solubility and lipophilicity. Kinetic solubility is the primary filter.

Protocol: Kinetic Solubility Assay

Purpose: Rapidly determine if the compound precipitates in aqueous buffer from a DMSO stock.

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Dilution: Spike 2 µL of the stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

-

Quantification: Analyze the filtrate via UV-Vis spectrophotometry or HPLC-UV. Compare the peak area to a standard curve prepared in 100% DMSO (representing 100% solubility).

-

Calculation:

.

Biological & Safety Context

Target Relevance

-

Kinase Inhibition: The benzothiazole core is a bioisostere of the purine ring (found in ATP). This molecule may act as a Type I or Type II kinase inhibitor, with the phenyl tail occupying the hydrophobic pocket adjacent to the ATP binding site.

-

Amyloid Probes: Benzothiazoles (e.g., Thioflavin T derivatives) bind to beta-amyloid fibrils. The high lipophilicity and planarity of this derivative make it a candidate for CNS imaging probes, provided the N-methyl group does not disrupt the stacking interaction.

Safety Considerations (E-E-A-T)

-

Metabolic Stability: The N-methyl group is a potential site for metabolic dealkylation by Cytochrome P450 enzymes (demethylation).

-

Toxicity: Benzothiazoles can occasionally form reactive metabolites (epoxides) on the benzene ring. However, the electron-withdrawing carboxamide group at position 6 deactivates the ring, likely reducing metabolic liability compared to unsubstituted benzothiazoles.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses the "Magic Methyl" effect on solubility and conformation).

-

Kumbhare, R. M., et al. (2009).[4] "Synthesis of novel benzothiazole functionalized unsymmetrical alkanes and study of their antimicrobial activity." Indian Journal of Chemistry. (General synthesis of benzothiazole carboxamides).

-

PubChem. "Benzothiazole Compound Summary." (For general scaffold properties).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Putative Mechanism of Action of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide: A Technical Guide for Preclinical Research

Abstract

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide represents a novel investigational compound within the broader class of benzothiazole derivatives, a scaffold of significant interest in medicinal chemistry. While direct empirical data on this specific molecule remains to be published, the extensive body of research on structurally related benzothiazoles provides a strong foundation for postulating its mechanism of action. This technical guide synthesizes existing knowledge to propose a primary putative mechanism centered on the modulation of inflammatory and nociceptive signaling pathways through the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). We present a structured rationale, detailed experimental protocols for hypothesis testing, and conceptual frameworks to guide further preclinical investigation of this promising compound.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The 1,3-benzothiazole core is a privileged heterocyclic system, integral to a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[3][4][5][6][7] The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a high degree of structural diversity and the ability to interact with a wide array of biological targets.[8][9] Notably, carboxamide-substituted benzothiazoles have been identified as potent modulators of key enzymes involved in signaling pathways.

This guide focuses on the specific, yet uncharacterized, molecule N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide. Based on structure-activity relationship (SAR) studies of similar benzothiazole-phenyl analogs, we hypothesize that its primary mechanism of action involves the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[10] This dual inhibition presents a compelling therapeutic strategy for managing pain and inflammation with a potentially favorable side-effect profile compared to traditional analgesics.[10]

Proposed Mechanism of Action: Dual Inhibition of sEH and FAAH

We postulate that N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide acts as a single-molecule, dual-target inhibitor of sEH and FAAH. This hypothesis is grounded in the established pharmacology of related benzothiazole-phenyl carboxamide compounds.[10]

The Roles of sEH and FAAH in Nociception and Inflammation

-

Soluble Epoxide Hydrolase (sEH): This enzyme is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the bioavailability of EETs, thereby reducing inflammation and pain.

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the hydrolysis of endocannabinoids, such as anandamide (AEA). By inhibiting FAAH, the levels of AEA are elevated, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent analgesic and anti-inflammatory effects.

The Synergy of Dual Inhibition

Concomitant inhibition of both sEH and FAAH offers a synergistic approach to pain and inflammation management.[10] This polypharmacological strategy targets two distinct but complementary pathways, potentially leading to greater efficacy and a reduced risk of the side effects associated with targeting a single pathway with high-potency inhibitors. For instance, dual inhibitors may avoid the psychoactive effects associated with direct CB1 receptor agonists while still harnessing the therapeutic benefits of the endocannabinoid system.

Structural Rationale

The N-methyl-N-phenyl-carboxamide moiety at the 6-position of the benzothiazole core is a key structural feature. In related dual sEH/FAAH inhibitors, the carboxamide linkage and the phenyl ring are crucial for binding to the active sites of both enzymes.[10][11] The benzothiazole scaffold likely serves as a rigid core to properly orient these interacting groups.

Experimental Validation of the Proposed Mechanism

To empirically test the hypothesis of dual sEH/FAAH inhibition, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC₅₀) of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide against human sEH and FAAH.

Protocol: sEH Inhibition Assay (Fluorescence-Based)

-

Reagents: Recombinant human sEH, cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) substrate, sodium phosphate buffer (0.1 M, pH 7.4), 0.1 mg/mL bovine serum albumin (BSA), and the test compound.

-

Procedure:

-

Prepare serial dilutions of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide in DMSO.

-

In a 96-well plate, add the sEH enzyme to the sodium phosphate buffer containing BSA.

-

Add the test compound dilutions to the wells and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the CMNPC substrate (final concentration of 5 µM).

-

Monitor the formation of the fluorescent product, 6-methoxynaphthaldehyde, using a fluorescence plate reader with excitation at 330 nm and emission at 465 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Protocol: FAAH Inhibition Assay (Colorimetric)

-

Reagents: Recombinant human FAAH, anandamide (AEA) substrate, Tris-HCl buffer (pH 9.0), and the test compound.

-

Procedure:

-

Prepare serial dilutions of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide in DMSO.

-

In a 96-well plate, add the FAAH enzyme to the Tris-HCl buffer.

-

Add the test compound dilutions and incubate.

-

Add the AEA substrate to initiate the reaction.

-

After a defined incubation period, stop the reaction and measure the amount of released arachidonic acid using a colorimetric assay kit.

-

Calculate the percent inhibition and determine the IC₅₀ value as described for the sEH assay.

-

Cellular Assays

Objective: To confirm the target engagement and downstream effects of the compound in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Line: A human cell line endogenously expressing sEH and FAAH (e.g., U937 or HEK293).

-

Procedure:

-

Treat intact cells with N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble sEH and FAAH at each temperature by Western blotting or ELISA.

-

Binding of the compound to the target proteins will confer thermal stability, resulting in a shift in the melting curve.

-

Protocol: Measurement of Endogenous Substrate Levels

-

Cell Line: A suitable cell line that produces EETs and AEA (e.g., primary neuronal cultures or macrophage-like cells).

-

Procedure:

-

Treat cells with N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

-

Lyse the cells and extract the lipids.

-

Quantify the levels of EETs and AEA using liquid chromatography-mass spectrometry (LC-MS).

-

An effective inhibitor should lead to a significant increase in the intracellular concentrations of these lipid mediators.

-

Signaling Pathway and Workflow Visualization

To provide a clear conceptual framework, the proposed mechanism and experimental workflow are depicted below using Graphviz.

Proposed Signaling Pathway

Caption: Recommended experimental workflow for mechanism validation.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing the quantitative data that would be generated from the proposed in vitro assays.

| Enzyme Target | Test Compound | IC₅₀ (nM) [95% CI] |

| Human sEH | N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide | To be determined |

| Human FAAH | N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide | To be determined |

| Positive Control 1 (sEH inhibitor) | Known value | |

| Positive Control 2 (FAAH inhibitor) | Known value |

Conclusion and Future Directions

While the precise mechanism of action of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide awaits empirical validation, the existing literature on related benzothiazole derivatives strongly supports the hypothesis of dual sEH and FAAH inhibition. The experimental framework outlined in this guide provides a clear and robust pathway for testing this hypothesis. Successful validation would position this compound as a promising candidate for further preclinical and clinical development as a novel analgesic and anti-inflammatory agent. Future studies should also investigate its pharmacokinetic and pharmacodynamic properties, as well as its selectivity against other related hydrolases, to build a comprehensive profile of its therapeutic potential.

References

A comprehensive list of references will be compiled upon the completion of a full literature review and the generation of empirical data for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide. The citations within this document refer to the general body of knowledge on benzothiazole derivatives and their pharmacological activities.

Sources

- 1. (PDF) Benzothiazole: Synthetic Strategies, Biological Potential, and Interactions With Targets [academia.edu]

- 2. chemistryjournal.net [chemistryjournal.net]

- 3. researchgate.net [researchgate.net]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.in [pharmacyjournal.in]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

Target identification for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Target Identification for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide A Strategic Technical Guide for Deconvoluting Phenotypic Hits[1]

Executive Summary

This guide details the technical roadmap for identifying and validating the biological target of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide (CAS: 681169-39-1).[1] This molecule belongs to the benzothiazole-6-carboxamide class, a "privileged scaffold" in medicinal chemistry known to interact with specific kinome subsets (e.g., BRAF, DYRK1A), nucleic acid structures (RNA mismatches), and metabolic regulators (Sirtuins).[1]

The following protocol moves beyond generic screening, employing a probability-weighted target deconvolution strategy . It prioritizes high-likelihood targets based on structural activity relationship (SAR) priors before deploying resource-intensive chemical proteomics.[1]

Phase 1: Structural Prioritization & In Silico Profiling

Goal: Narrow the search space using chemogenomic priors.[1]

The core scaffold (1,3-benzothiazole-6-carboxamide) is structurally distinct from the common 2-aminobenzothiazole promiscuous binders (PAINS).[1] The N-methyl-N-phenyl tertiary amide substitution at position 6 imposes specific steric constraints, reducing non-specific aggregation but increasing lipophilicity.[1]

High-Probability Target Classes (Priors)

Based on chemotype analysis, the following targets must be ruled out first:

| Target Class | Rationale based on Scaffold Architecture | Validation Priority |

| Kinases (BRAF/EGFR) | 2-acetamido-benzothiazole-6-carboxamides are validated BRAF V600E inhibitors.[1] The 6-position amide often occupies the solvent-exposed region or the allosteric pocket.[1] | High |

| RNA Motifs | 2-amino-benzothiazole-6-carboxamides bind r(UY:GA) tandem mismatches.[1] The planar core intercalates, while the amide interacts with the groove.[1] | Medium |

| Sirtuins (SIRT1) | Benzothiazoles are classic SIRT1 activating compounds (STACs).[1] The hydrophobic N-methyl-N-phenyl group mimics the substrate peptide's hydrophobic residues.[1] | Medium |

| GPR35 | Benzothiazoles are frequent agonists of the orphan G-protein coupled receptor 35 (GPR35).[1] | Low |

In Silico Workflow

-

Pharmacophore Mapping: Generate a 3D conformer and screen against the sc-PDB (druggable binding sites) using a shape-based similarity search (e.g., ROCS).[1]

-

Docking Panel: Dock the molecule into the ATP-binding pocket of BRAF (PDB: 4WKQ) and the allosteric site of SIRT1 .[1] Calculate

binding energy.[1] -

Negative Control Filter: Run Aggregator Advisor to ensure the N-methyl-N-phenyl tail does not induce colloidal aggregation (a common artifact for hydrophobic benzothiazoles).[1]

Phase 2: Label-Free Biophysical Validation (The "Fast Fail" Step)

Goal: Validate physical binding without modifying the compound (avoiding linker interference).[1]

Before synthesizing complex probes, use Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[1]

CETSA Protocol (Isothermal Dose-Response)

-

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (

).[1] -

Step-by-Step:

-

Treatment: Incubate HCT-116 (or relevant cell line) lysate with the compound (10

M) and DMSO control for 30 min.[1] -

Heat Shock: Aliquot samples and heat to a thermal gradient (

) for 3 min. -

Lysis & Separation: Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

-

Detection: Analyze the supernatant via Western Blot (if target suspected) or Mass Spectrometry (Thermal Proteome Profiling - TPP) for unbiased ID.[1]

-

Decision Gate:

-

Significant

shift observed: Proceed to Phase 4 (Pathway Validation).[1] -

No shift: Target is likely a membrane receptor (GPR35) or the compound requires metabolic activation.[1] Proceed to Phase 3.

Phase 3: Chemical Proteomics (Activity-Based Protein Profiling)

Goal: Unbiased identification of the target from the proteome.[1]

Since the 6-position is occupied by the critical carboxamide, the C2 position of the benzothiazole ring is the optimal site for linker attachment.[1]

Probe Design Strategy

-

Photo-Affinity Probe: Synthesize a diazirine-based analog.[1]

-

Structure:2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide .

-

Tag: Append a terminal alkyne handle at the C2 position via a minimal alkyl linker.[1]

-

-

Control Probe: A non-binding analog (e.g., N-methyl-N-phenyl-benzothiazole with the 6-carboxamide reduced to an amine) to filter background noise.[1]

Pull-Down Workflow

-

Incubation: Treat cell lysate with the Alkyne-Probe (1

M).[1] -

Competition: Pre-treat a parallel sample with excess (50x) parent compound to block specific binding sites.

-

Photo-Crosslinking: Irradiate with UV light (365 nm) for 10 min to covalently crosslink the probe to the target.[1]

-

Click Chemistry: React lysate with Azide-Biotin via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).

-

Enrichment: Capture biotinylated proteins on Streptavidin-Agarose beads.

-

LC-MS/MS: Digest and analyze peptides. The true target will show high abundance in the Probe sample and significant reduction in the Competition sample.[1]

Phase 4: Mechanistic & Pathway Validation

Goal: Confirm the biological consequence of target engagement.[1]

Assuming the target is identified (e.g., BRAF kinase), the following self-validating system confirms efficacy.

Functional Kinase Assay (If Kinase Hit)

RNA Binding Assessment (If RNA Hit)

-

Method: Fluorescence Intercalator Displacement (FID).[1]

-

Protocol: Use a thiazole orange (TO) labeled RNA hairpin containing the r(UY:GA) motif.[1] Titrate the compound. A decrease in fluorescence indicates the compound displaced TO, confirming intercalation/groove binding.[1]

Visualization: Target ID Workflow

Figure 1: Decision tree for deconvoluting the target of benzothiazole-6-carboxamides, prioritizing structural priors before unbiased proteomics.

References

-

Benzothiazole Scaffold in Drug Discovery: Title: "Recent advances in the chemistry and biology of benzothiazoles" Source:European Journal of Medicinal Chemistry URL:[Link]

-

BRAF Inhibition by Benzothiazole Carboxamides: Title: "Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors" Source:ChemMedChem URL:[Link][1]

-

RNA Targeting by Benzothiazoles: Title: "2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA)" Source:Biochemistry URL:[Link][1]

-

CETSA Methodology: Title: "Monitoring Drug Target Interactions in Intact Cells by Thermal Shift Assays" Source:Science URL:[Link][1]

-

Chemical Probe Design: Title: "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry" Source:[1]Annual Review of Biochemistry URL:[Link][1]

Sources

Pharmacophore Modeling of 1,3-Benzothiazole-6-Carboxamide Analogs

Topic: as Dual GyrB/ParE Inhibitors Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Targeting Bacterial DNA Gyrase B (GyrB) and Topoisomerase IV (ParE)

Executive Summary & Biological Rationale

The emergence of multi-drug resistant (MDR) Gram-negative pathogens necessitates the exploration of novel antibacterial targets. The ATP-binding subunits of bacterial DNA Gyrase (GyrB) and Topoisomerase IV (ParE) present a validated yet under-exploited avenue for inhibition.[1] Unlike fluoroquinolones that target the DNA-cleavage complex, ATPase inhibitors target the energy transduction mechanism essential for DNA supercoiling.

The 1,3-benzothiazole-6-carboxamide scaffold has emerged as a privileged structure for this target class. Its efficacy is driven by a critical salt-bridge interaction between the C6-carboxylate/carboxamide and a conserved Arginine residue (e.g., Arg136 in E. coli GyrB), mimicking the phosphate group of ATP.

This guide details the construction of a Structure-Based Pharmacophore (SBP) model for this scaffold. It moves beyond generic modeling to address specific challenges: handling the flexible loop (residues 98–117) and ensuring selectivity over human kinases.

Data Curation & Structural Foundation

A robust model requires high-fidelity structural data. For this scaffold, we utilize X-ray crystallographic data of benzothiazoles bound to GyrB.[2][3]

2.1. Structural Input Selection

Do not rely on homology models when high-resolution crystal structures exist.

-

Primary Template: E. coli GyrB complexed with benzothiazole inhibitors (e.g., PDB ID: 4WUB or 6F86 ).

-

Resolution Cutoff: < 2.5 Å.

-

Key Domain: The 24 kDa N-terminal ATPase domain.

2.2. Ligand Dataset Construction

To validate the model, curate a dataset of analogs with defined IC50/Ki values.

-

Active Set: IC50 < 50 nM (Tight binders).

-

Inactive Set: IC50 > 10 µM (Non-binders or weak binders).

-

Decoy Set: Generate 50 decoys per active ligand using DUD-E (Directory of Useful Decoys) to challenge the model's ability to distinguish true actives from physiochemically similar non-binders.

Table 1: Key SAR Features for Dataset Curation

| Position | Chemical Feature | Biological Interaction | Pharmacophore Feature |

| C6 | Carboxylic Acid / Carboxamide | Salt bridge with Arg136 | Negative Ionizable (NI) or H-Bond Acceptor (HBA) |

| C2 | Urea / Amide Linker | H-bond network with Asp73 & Water | H-Bond Donor (HBD) / Acceptor (HBA) |

| Tail | Pyrrole / Phenyl Ring | Hydrophobic pocket (Val43, Ile78) | Hydrophobic (Hyd) |

| Core | Benzothiazole Ring | Aromatic Ring (AR) |

Methodology: Structure-Based Pharmacophore Generation

Rationale: Ligand-based approaches often fail to capture the "induced fit" of the GyrB ATP-binding pocket. A structure-based approach maps the specific interaction points defined by the protein environment.

3.1. Workflow Diagram

The following diagram outlines the iterative process of model generation and validation.

Figure 1: Iterative workflow for Structure-Based Pharmacophore generation. Note the feedback loop during validation to optimize feature selection.

3.2. Step-by-Step Protocol

Step 1: The "Water Bridge" Decision GyrB inhibition by benzothiazoles often involves a conserved water molecule bridging the inhibitor and Asp73 .

-

Protocol: In your modeling software (e.g., LigandScout), enable "Water Monitoring".

-

Action: If the water molecule mediates a hydrogen bond between the C2-linker and Asp73, treat it as part of the protein. Map a H-Bond Donor feature onto the ligand atom interacting with this water. Do not ignore this water; removing it collapses the active pocket.

Step 2: Defining the Anchor Points

-

Feature 1 (The Warhead): Place a Negative Ionizable (NI) or H-Bond Acceptor (HBA) feature on the C6-carboxyl/amide oxygen. This corresponds to the interaction with Arg136 . This is a mandatory feature; omission leads to loss of specificity.

-

Feature 2 (The Hinge): Place a H-Bond Donor (HBD) on the NH of the urea/amide linker at position 2. This targets Asp73 .

-

Feature 3 (The Core): Place a Hydrophobic (Hyd) or Aromatic (AR) feature on the benzothiazole ring centroid.

Step 3: Exclusion Volumes (Steric Constraints) Pharmacophores are not just about what must be there, but what cannot be there.

-

Generate exclusion spheres based on the protein surface residues (Val43, Val71). This prevents the selection of "fat" ligands that would clash with the tight ATP-binding pocket.

Mechanistic Logic & Interaction Map

To visualize the spatial arrangement of the pharmacophore features relative to the binding site, we define the specific vector relationships.

Figure 2: Spatial interaction map of the 1,3-benzothiazole-6-carboxamide pharmacophore within the GyrB ATP-binding site.

Validation & Performance Metrics

A model is only as good as its predictive power. You must validate using the Güner-Henry (GH) Score and ROC Curves .

Protocol:

-

Screen the combined dataset (Actives + Decoys) against the pharmacophore.

-

Calculate the Enrichment Factor (EF).

Target Metrics:

-

ROC AUC: > 0.75 (Acceptable), > 0.85 (Excellent).

-

GH Score: > 0.6.

-

Sensitivity (Se): Ability to find actives. Aim for > 0.8.

-

Specificity (Sp): Ability to discard decoys. Aim for > 0.9.

Troubleshooting:

-

If Specificity is low (too many false positives): Increase the radius of the Exclusion Volumes or add a constraint to the C6-interaction (make it a vector constraint, not just a point).

-

If Sensitivity is low (missing actives): Relax the tolerance radius of the Hydrophobic feature (often the most flexible part of the ligand).

References

-

Vertex Pharmaceuticals/NIH . (2024). Benzothiazole DNA gyrase inhibitors and their conjugates. Retrieved from

-

Hrast, M., et al. (2023).[1] Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry. Retrieved from [1]

-

Nyerges, A., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors. ACS Omega.[2][4] Retrieved from [2]

-

Sahu, P.K., et al. (2021). Benzothiazole: Synthetic Strategies, Biological Potential, and Interactions With Targets. Mini-Reviews in Organic Chemistry. Retrieved from

-

Kandasamy, R., et al. (2023).[1] Structure-activity relationship studies of benzothiazole-phenyl analogs. Prostaglandins & Other Lipid Mediators.[5] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. group.szbk.u-szeged.hu [group.szbk.u-szeged.hu]

- 3. scispace.com [scispace.com]

- 4. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Binding affinity studies of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

This technical guide details the binding affinity characterization of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide (referred to herein as NPBC-6 ).[1][2][3]

Based on the pharmacophore profile of benzothiazole-6-carboxamides, this molecule acts as a privileged scaffold with high potential for targeting Tyrosine Kinases (e.g., c-Met, EGFR) or specific RNA Mismatch Motifs .[3] The N-methyl-N-phenyl substitution significantly enhances lipophilicity, suggesting a binding mode driven by hydrophobic enclosure within a cryptic pocket.[1][2][3]

Molecular Profile & Target Hypothesis

NPBC-6 is a lipophilic small molecule probe.[1][2][3] Its benzothiazole core provides a rigid, planar aromatic system capable of

Physicochemical Constraints (Critical for Assay Validity)

Before initiating binding studies, you must account for the specific handling requirements of this scaffold to prevent false positives (promiscuous aggregation).

| Property | Value (Predicted) | Impact on Assay Design |

| LogP | ~3.8 – 4.2 | High Hydrophobicity. Requires DMSO concentrations >1% or detergents (e.g., Tween-20) to prevent precipitation.[1][2][3] |

| Solubility | Low (< 50 | Aggregation Risk. You must run a Dynamic Light Scattering (DLS) control to ensure the compound is monomeric at assay concentrations.[2] |

| Fluorescence | Interference. Benzothiazoles are often fluorescent.[1][2] Avoid intrinsic tryptophan fluorescence assays; use SPR or ITC instead.[2][3] |

Experimental Strategy: The "Triad of Truth"

To rigorously validate binding, we employ a three-pronged approach. Relying on a single assay for this scaffold is scientifically irresponsible due to its potential for non-specific hydrophobic sticking.[2][3]

Workflow Diagram

Figure 1: The "Triad of Truth" workflow ensures that kinetic, thermodynamic, and competitive binding data converge to validate the target interaction.[1][2]

Protocol Deep Dive: Surface Plasmon Resonance (SPR)

SPR is the primary method chosen for NPBC-6 because it resolves the residence time (

A. Sensor Chip Preparation

-

Chip Type: Series S Sensor Chip CM5 (Carboxymethyl dextran).[2][3]

-

Ligand (Target Protein): Immobilize the target protein (e.g., Kinase Domain) via amine coupling.[2][3]

-

Density: Aim for a low density (< 2000 RU ) to minimize mass transport limitations and steric crowding, which can artificially inflate

for lipophilic ligands.

B. The "Self-Validating" Injection Protocol

This protocol includes built-in checks for the common benzothiazole issue of "sticky" non-specific binding.[1][2][3]

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4).[2][3]

-

Solvent Correction: You must perform a DMSO calibration cycle (concentration series 2.5% to 5.5%) to correct for bulk shifts.[2][3]

-

Kinetic Titration (Single Cycle):

-

Inject NPBC-6 at increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5

M) without regeneration in between.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Why? Benzothiazoles can be difficult to regenerate (wash off) completely.[2][3] Single Cycle Kinetics (SCK) eliminates the need for harsh regeneration that might denature the protein.[2][3]

-

C. Data Analysis (The Math)

Fit the sensorgrams to a 1:1 Langmuir Binding Model .

[1][2]Where:

-

= Response at equilibrium.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

= Maximum theoretical binding capacity.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

= Concentration of NPBC-6.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Validation Check: If the observed

Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

While SPR gives kinetics, ITC tells us how it binds.[2][3]

-

Hypothesis: For NPBC-6, we expect an Entropy-driven signature (

).[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Reasoning: The displacement of "unhappy" water molecules from the hydrophobic pocket by the N-methyl-N-phenyl group releases significant entropy.[1][2][3]

-

Protocol Note: Use Reverse Titration (Protein into Compound) if NPBC-6 solubility is the limiting factor in the syringe.[1][2][3]

Signaling Pathway Context

If NPBC-6 functions as a kinase inhibitor (e.g., c-Met or EGFR family), its binding interrupts downstream oncogenic signaling.[3]

Figure 2: NPBC-6 competitively inhibits the ATP-binding pocket of the Receptor Tyrosine Kinase (RTK), halting downstream PI3K/AKT and RAS/MAPK signaling cascades.[1][2][3]

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Linear Binding Curves | No saturation observed in SPR/ITC. | The affinity is likely too weak ( |

| Super-Stoichiometry | ITC N-value > 1.5 or SPR | Aggregation. The compound is forming micelles that coat the protein.[2] Add 0.05% Tween-20 or reduce compound concentration. |

| High Heat of Dilution | Large background peaks in ITC.[2][3] | Mismatched DMSO between cell and syringe.[2][3] Dialyze protein against the exact buffer used to dissolve the compound. |

References

-

Warner, K. D., et al. (2020).[2][3] "2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA)."[1][2][3] Biochemistry. Link[1][2]

-

Al-Nabulsi, S., et al. (2019).[2][3] "Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors."[1][2][3] Journal of Molecular Graphics and Modelling. Link[1][2]

-

Boateng, C. A., et al. (2023).[2][3] "Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder." Journal of Medicinal Chemistry. Link[1][2]

-

Biacore (Cytiva). "Sensor Surface Handbook."[2][3] Cytiva Life Sciences.[2][3] Link

Sources

Application Note: A Robust Protocol for the Synthesis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide via HATU-Mediated Coupling

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] This application note provides a comprehensive and reliable protocol for the synthesis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, a representative of a class of molecules with significant therapeutic potential.[4][5] The described methodology details the amide coupling of 6-carboxybenzothiazole with N-methylaniline, a secondary and relatively electron-deficient amine, where standard coupling methods can be sluggish.[6][7] We present a highly efficient procedure utilizing the uronium-based coupling reagent HATU, detailing the reaction mechanism, step-by-step experimental workflow, characterization of the final product, and a guide for troubleshooting potential issues. This document is intended for researchers and professionals in synthetic chemistry and drug development.

Introduction and Scientific Rationale

The formation of an amide bond is one of the most critical and frequently performed reactions in the synthesis of pharmaceuticals.[8] The target molecule, N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, is constructed by forming an amide linkage between the carboxylic acid of the benzothiazole core and the secondary amine, N-methylaniline.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[9] Therefore, activation of the carboxylic acid is necessary. While classic methods involve conversion to highly reactive acyl chlorides (e.g., using SOCl₂ or oxalyl chloride), these can be harsh and incompatible with sensitive functional groups.[10]

Modern peptide coupling reagents offer milder and more efficient alternatives. For this specific transformation, which involves a sterically accessible carboxylic acid but a moderately nucleophilic secondary aniline, a potent activating agent is advantageous. We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for this protocol due to its high coupling efficiency, rapid reaction rates, and the generation of water-soluble byproducts that simplify purification.[11][12]

Mechanism of HATU-Mediated Amide Coupling:

The efficacy of HATU stems from a two-stage activation process performed in situ.[11][13]

-

Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid (6-carboxybenzothiazole) by a non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU.

-

Formation of the Active Ester: This forms an unstable O-acyl(tetramethyl)isouronium salt. The HOAt anion, concurrently formed, rapidly attacks this intermediate to generate a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[13]

-

Nucleophilic Attack by the Amine: The amine (N-methylaniline) then attacks the carbonyl carbon of the active ester. The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate this step via a hydrogen-bonded, 7-membered cyclic transition state, which accounts for the high efficiency of the coupling reaction.[11]

This mechanistic pathway ensures a rapid and high-yielding conversion to the desired amide product under mild conditions.

Detailed Experimental Protocol

This protocol describes the synthesis on a 1.0 mmol scale. Reagents should be scaled accordingly for different quantities.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Amount (1.0 mmol scale) | Molar Eq. | Notes |

| 6-Carboxybenzothiazole | ≥97% | Commercial | 179.2 mg | 1.0 | Starting material. Ensure it is dry. |

| N-Methylaniline | ≥98% | Commercial | 118 µL (117.9 mg) | 1.1 | Use a freshly opened bottle or distilled. |

| HATU | ≥98% | Commercial | 418.3 mg | 1.1 | Store under inert gas, moisture sensitive. |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercial | 348 µL (269.3 mg) | 2.0 | Use a dry, amine-free grade. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | 5.0 mL | - | Solvent. Use from a sealed bottle. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | ~100 mL | - | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercial | ~100 mL | - | For chromatography. |

| Saturated aq. NaHCO₃ | - | Lab Prepared | ~50 mL | - | For aqueous workup. |

| Brine | - | Lab Prepared | ~50 mL | - | For aqueous workup. |

| Anhydrous MgSO₄ | - | Commercial | As needed | - | For drying organic layer. |

| Silica Gel | 230-400 mesh | Commercial | As needed | - | For column chromatography. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-carboxybenzothiazole (179.2 mg, 1.0 mmol).

-

Dissolution: Add anhydrous DMF (5.0 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until the solid is fully dissolved.

-

Reagent Addition: To the clear solution, add HATU (418.3 mg, 1.1 mmol, 1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol, 2.0 eq). Stir the mixture for 5-10 minutes at room temperature. This pre-activation step allows for the formation of the active ester.

-

Amine Addition: Add N-methylaniline (118 µL, 1.1 mmol, 1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 2-4 hours.

-

Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL). The aqueous washes help remove unreacted starting material, excess reagents, and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to isolate the pure N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

-

Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield the final product.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

Caption: Experimental workflow for the synthesis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

Expected Results and Characterization

-

Yield: 85-95%

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2-7.5 (m, Ar-H benzothiazole), ~7.4-7.1 (m, Ar-H phenyl), ~3.5 (s, 3H, N-CH₃). Note: Specific shifts will vary, but this represents a typical pattern for such structures.[14][15]

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~168 (C=O), ~155-120 (Ar-C), ~38 (N-CH₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₂N₂OS: 268.07; found [M+H]⁺: 269.08.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient HATU or base. 2. Moisture in the reaction. 3. Poor quality N-methylaniline. | 1. Ensure accurate weighing of reagents. Add a slight excess (1.2 eq) of HATU if the issue persists. 2. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere. 3. Purify N-methylaniline by distillation before use. |

| Low Yield | 1. Inefficient extraction of the product. 2. Loss of product during chromatography. | 1. Perform an additional extraction of the aqueous layer with ethyl acetate. 2. Carefully select the eluent system for chromatography to ensure good separation and minimize band broadening. |

| Difficult Purification | 1. Tetramethylurea byproduct co-elutes with the product.[12] 2. Presence of unreacted starting materials. | 1. The prescribed aqueous washes should remove most of the urea. If it persists, washing the crude product with cold diethyl ether can sometimes precipitate the desired amide while leaving the urea in solution. 2. Ensure the reaction has gone to completion via TLC before workup. Adjust eluent polarity during chromatography to separate starting materials. |

References

-

HATU - Wikipedia. Wikipedia. [Link]

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. [Link]

-

Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]

-

Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. ResearchGate. [Link]

-

HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. [Link]

-

Proposed mechanism for amidation using HBTU (9). ResearchGate. [Link]

-

Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

-

Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]

-

Does anyone have experience with amide coupling reaction of aniline? ResearchGate. [Link]

-

Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

-

Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. Journal of Applied Pharmaceutical Science. [Link]

-

NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. DiVA portal. [Link]

-

Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. [Link]

-

Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. [Link]

-

Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. chemistryjournal.in [chemistryjournal.in]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. reddit.com [reddit.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 14. Synthesis and characterization of novel substituted <i>N</i>-benzothiazole-2-yl-acetamides - Arabian Journal of Chemistry [arabjchem.org]

- 15. arabjchem.org [arabjchem.org]

Precision Solvent System Design for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide Assays

Executive Summary

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide (referred to herein as NPBC ) represents a class of highly lipophilic benzothiazole derivatives often screened for SIRT2 inhibition, LSD1 modulation, and antimicrobial activity. While the benzothiazole scaffold offers potent biological interaction, the specific N-methyl-N-phenyl substitution at the 6-carboxamide position significantly reduces aqueous solubility by eliminating the amide hydrogen bond donor and increasing steric bulk.

This Application Note provides a definitive protocol for solubilizing NPBC. It addresses the critical "solubility-permeability trade-off" where standard DMSO stocks precipitate upon addition to aqueous assay buffers, leading to false negatives (loss of potency) or false positives (non-specific aggregation).

Physicochemical Analysis & Solvent Logic

Structural Impact on Solubility

To select the correct solvent, one must understand the molecule's resistance to solvation:

-

Benzothiazole Core: Planar, aromatic, and hydrophobic.[1] Drives

stacking (aggregation). -

6-Carboxamide Linker: Typically a polar handle, but in NPBC, it is fully substituted .[1]

-

N-Methyl & N-Phenyl Groups: These substituents act as "grease," raising the cLogP (calculated partition coefficient) to an estimated range of 3.5 – 4.2 .

The Consequence: NPBC is a "Brick Dust" molecule.[1] It dissolves well in organic solvents but "crashes out" (precipitates) immediately upon contact with water if the transition is too abrupt.[1]

Solvent Compatibility Matrix

The following table summarizes solvent performance for NPBC based on thermodynamic solubility and biological compatibility.

| Solvent System | Solubility Rating | Biological Tolerance | Application |

| 100% DMSO | Excellent (>50 mM) | Toxic (Must dilute) | Primary Stock Storage |

| 100% Ethanol | Moderate (<10 mM) | Low | Not recommended for long-term storage |

| PBS (pH 7.4) | Poor (<1 µM) | High | Final Assay Buffer (Requires surfactant) |

| DMSO/Water (50:50) | Poor | Moderate | Avoid (Exothermic mixing causes crashing) |

| PEG-400 | Good | Moderate | In vivo formulation (Not for in vitro screening) |

Core Protocols

Protocol A: Preparation of the "Golden" Master Stock

Objective: Create a stable, anhydrous stock solution free of micro-aggregates.[1]

Materials:

-

NPBC solid powder (Store at -20°C, desiccated).[1]

-

Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.[1]

-

Amber glass vials (Borosilicate).[1] Do not use polystyrene. [1]

Procedure:

-

Equilibration: Allow the NPBC vial to warm to room temperature (RT) inside the desiccator for 30 minutes. Reason: Prevents water condensation on the cold powder, which catalyzes degradation.[1]

-

Weighing: Weigh approximately 3.25 mg of NPBC.

-

MW ≈ 325.4 g/mol (Estimate based on formula C16H11N3OS2).

-

-

Solvation: Add anhydrous DMSO to achieve a 10 mM concentration.

-

Calculation:

[1]

-

-

Vortexing: Vortex vigorously for 30 seconds.

-

Sonication: Sonicate in a water bath at RT for 5 minutes. Critical: This breaks up non-visible crystal lattices.[1]

-

Clarification: Visually inspect. The solution must be perfectly clear yellow/colorless.[1] If cloudy, heat gently to 37°C for 5 minutes.

Protocol B: The "Step-Down" Dilution (preventing the Crash)

Objective: Transfer the hydrophobic NPBC from 100% DMSO to aqueous buffer without precipitation.

The Error: Direct pipetting of 1 µL of 10 mM stock into 99 µL of buffer often creates a local region of supersaturation, causing NPBC to precipitate as "needles" that never re-dissolve.[1]

The Solution: Use an Intermediate Dilution Plate (IDP).

Workflow Diagram (DOT):

Caption: Step-down dilution strategy minimizes kinetic precipitation shock.

Procedure:

-

Prepare Assay Buffer: PBS + 0.05% Tween-20 (or Triton X-100).[1]

-

Intermediate Dilution (10x Conc):

-

Final Assay Dilution:

Validation & Troubleshooting

The Nephelometry Check

Before running a high-throughput screen, validate solubility.[1]

-

Prepare a serial dilution of NPBC (100 µM to 0.1 µM) in the final assay buffer.[1]

-

Incubate for 60 minutes at RT.

-

Measure Light Scattering (Nephelometry) or Absorbance at 600 nm (OD600).

-

Pass Criteria: OD600 < 0.005 (Background). Any spike indicates aggregation.[1]

Troubleshooting Decision Tree

Caption: Logic flow for resolving precipitation issues in NPBC assays.

References

-

SIRT2 Inhibitor Discovery: Rumpf, T., et al. (2015).[1] "Optimized chemical probes for sirtuin 2 inhibition." Nature Communications.[1] Link (Demonstrates benzothiazole scaffold utility and solubility challenges).

-

Solubility Protocols: Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link (Foundational text on DMSO stock management).[1]

-

Benzothiazole Chemistry: Caleta, I., et al. (2009).[1] "Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles." Journal of Heterocyclic Chemistry. 2 (Provides structural context for the lipophilicity of these derivatives).

-

Assay Interference: Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link (Explains aggregation-based false positives common with hydrophobic compounds like NPBC).

Sources

In vitro screening methods for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

This guide details the in vitro screening protocols for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide (CAS 681169-39-1), a compound belonging to the benzothiazole-6-carboxamide class. This scaffold is pharmacologically privileged, most notably as a potent inhibitor of Sirtuin 2 (SIRT2) , a NAD+-dependent deacetylase involved in cell cycle regulation, neurodegeneration, and cancer. While derivatives of this class have also shown activity against targets like P2X7 receptors and 11

The following protocols are designed to validate its activity, selectivity, and cellular mechanism of action.

Part 1: Biological Context & Mechanism of Action

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide functions as a putative SIRT2 inhibitor . SIRT2 is primarily a cytosolic deacetylase that targets

Key Mechanism:

-

Binding: The benzothiazole core occupies the hydrophobic "selectivity pocket" of the SIRT2 active site, distinct from the NAD+ binding site.

-

Inhibition: The carboxamide moiety interferes with the deacetylation catalysis, preventing the removal of the acetyl group from the lysine substrate (e.g.,

-tubulin, p53). -

Outcome: Hyperacetylation of substrates, microtubule stabilization, and modulation of downstream signaling (e.g., NF-

B, FOXO).

Signaling Pathway & Mechanism Diagram

Caption: Putative mechanism of action where SIRT2 inhibition leads to accumulation of acetylated substrates (

Part 2: Primary Screening (Biochemical Assay)

The primary objective is to determine the IC

Protocol 1: Fluorogenic SIRT2 Deacetylase Assay

Principle: The assay uses a peptide substrate containing an acetylated lysine residue coupled to a fluorophore (AMC). SIRT2 deacetylates the lysine, sensitizing the substrate to tryptic cleavage. Subsequent treatment with a developer (trypsin) releases the fluorescent AMC group.

Reagents:

-

Enzyme: Recombinant Human SIRT2 (e.g., Cayman Chem #10011191).

-

Substrate: Fluorogenic SIRT2 substrate (e.g., Ac-Gln-Pro-Lys(Ac)-AMC).

-

Cofactor: NAD+ (50 mM stock).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

, 1 mg/mL BSA. -

Developer: Trypsin (5 mg/mL) in 50 mM Tris-HCl (pH 8.0).

-

Control Inhibitor: AGK2 or SirReal2 (positive control).

Step-by-Step Procedure:

-

Compound Preparation: Dissolve N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide in DMSO to a 10 mM stock. Prepare a 10-point serial dilution (1:3) in Assay Buffer (final DMSO concentration <1%).

-

Enzyme Mix: Dilute SIRT2 enzyme to 0.5 U/well in Assay Buffer.

-

Incubation: Add 25

L of diluted compound and 25 -

Reaction Initiation: Add 50

L of Substrate/NAD+ mix (Final conc: 50 -

Reaction: Incubate for 45 min at 37°C.

-

Development: Add 50

L of Developer (Trypsin/Nicotinamide) to stop the reaction and release the fluorophore. Incubate for 15 min at room temperature. -

Measurement: Read fluorescence on a plate reader (Ex: 360 nm, Em: 460 nm).

-

Analysis: Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using a 4-parameter logistic model to calculate IC

.

Data Output Format:

| Compound | Concentration ( | Fluorescence (RFU) | % Inhibition | IC |

| Test Cmpd | 0.1 | 4500 | 5% | ~2.5 |

| 1.0 | 3800 | 25% | ||

| 10.0 | 1200 | 85% | ||

| AGK2 (Ctrl) | 10.0 | 900 | 92% | 3.5 |

Part 3: Secondary Screening (Selectivity Profiling)

To confirm specificity, the compound must be screened against other sirtuin isoforms (SIRT1, SIRT3). Benzothiazole-6-carboxamides can exhibit off-target activity against SIRT1.

Protocol 2: Isoform Selectivity Assay (SIRT1/SIRT3)

Modifications from Protocol 1:

-

Enzymes: Substitute SIRT2 with Recombinant Human SIRT1 or SIRT3.

-

Substrates:

-

SIRT1: Ac-Arg-His-Lys(Ac)-Lys(Ac)-AMC (p53-based).

-

SIRT3: Ac-Lys(Ac)-AMC.

-

-

Procedure: Identical to Protocol 1. Calculate the Selectivity Index (SI) = IC

(SIRT1) / IC

Part 4: Cellular Validation (Target Engagement)

Demonstrating that the compound enters the cell and inhibits SIRT2 in a physiological context is critical. The hallmark of cellular SIRT2 inhibition is the hyperacetylation of

Protocol 3: Western Blot for Acetylated -Tubulin

Cell Lines: A549 (Lung Cancer) or SH-SY5Y (Neuroblastoma), known for high SIRT2 expression.

Step-by-Step Procedure:

-

Seeding: Seed cells at

cells/well in a 6-well plate. Allow to attach overnight. -

Treatment: Treat cells with the compound (1, 5, 10

M) and DMSO control for 6–24 hours. Include 10 -

Lysis: Wash with PBS and lyse in RIPA buffer containing protease inhibitors and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide) to preserve acetylation marks.

-

SDS-PAGE: Load 20

g protein/lane on a 10% SDS-PAGE gel. -

Blotting: Transfer to PVDF membrane.

-

Antibodies:

-

Primary: Anti-Acetyl-

-Tubulin (Lys40) (1:1000) and Anti-Total -

Secondary: HRP-conjugated anti-mouse/rabbit IgG.

-

-

Detection: Use ECL substrate and image.

-

Quantification: Normalize Acetyl-Tubulin signal to Total Tubulin. A dose-dependent increase confirms SIRT2 inhibition.

Part 5: Target Validation (Biophysical)

To prove direct binding (as opposed to indirect modulation), use the Cellular Thermal Shift Assay (CETSA) .

Protocol 4: CETSA for SIRT2 Binding

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (

Procedure:

-

Treatment: Treat live cells with 10

M compound or DMSO for 1 hour. -

Harvest: Collect cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot: Divide into 8–10 PCR tubes (

L each). -

Heating: Heat tubes to a temperature gradient (e.g., 40°C to 65°C) for 3 min in a thermal cycler. Cool to RT for 3 min.

-

Lysis: Freeze-thaw (liquid nitrogen/37°C) 3 times to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet precipitated (denatured) proteins.

-

Analysis: Analyze the supernatant (soluble fraction) via Western Blot for SIRT2.

-

Result: Plot the relative band intensity vs. temperature. A right-shift in the melting curve of the treated sample compared to DMSO indicates direct binding.

References

-

Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease."[1] Science, 317(5837), 516-519. Link

-

Mellini, P., et al. (2012). "Correlation between binding mode and potency of benzothiazole-based SIRT2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(21), 6671-6674. Link

-

Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications, 6, 6263. Link

-

Jing, H., et al. (2016).[2] "Sirtuin inhibitors: from bench to bedside." Medicinal Research Reviews, 36(6), 944-991. Link

-

PubChem Compound Summary. (n.d.). "N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide (CAS 681169-39-1)."[3] National Center for Biotechnology Information. Link

Sources

Crystallization techniques for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

An Application Guide to the Crystallization of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Introduction: The Critical Role of the Crystalline State

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is a molecule of significant interest within contemporary drug discovery programs, belonging to a class of benzothiazoles known for a wide spectrum of pharmacological activities.[1][2] The solid-state form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its ultimate therapeutic efficacy. Properties such as dissolution rate, bioavailability, stability, and manufacturability are intrinsically linked to the crystalline structure.[3] Achieving a consistent and well-defined crystalline form is therefore not merely a matter of purification, but a fundamental step in drug development. Polymorphism—the ability of a compound to exist in multiple crystalline forms—can present significant challenges, as different polymorphs may exhibit distinct physicochemical properties.[3][4]

This guide provides a comprehensive overview of practical techniques and underlying principles for obtaining high-quality single crystals of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, suitable for definitive structural elucidation by methods such as Single Crystal X-ray Diffraction (SCXRD).[5] The protocols herein are designed for researchers, scientists, and drug development professionals, blending theoretical grounding with actionable, field-proven methodologies.

Molecular Profile and Solubility Rationale

A strategic approach to crystallization begins with an analysis of the target molecule's structure. N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide possesses:

-

A rigid, planar benzothiazole core.

-

An aromatic phenyl group and a methyl group attached to the amide nitrogen.

-

A carboxamide linkage (-C(=O)N-), which can participate in hydrogen bonding as an acceptor (carbonyl oxygen) but lacks a traditional donor (N-H).

The overall structure is largely aromatic and moderately polar. This profile suggests that the compound will be sparingly soluble in non-polar solvents (e.g., hexanes) and highly soluble in more polar organic solvents, particularly those that can interact with the amide group.[6][7][8] Solvents like ethanol, acetonitrile, ethyl acetate, and chlorinated solvents are promising candidates for initial screening.[7][9]

Core Crystallization Methodologies

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[10] Supersaturation can be induced through several methods, each offering unique advantages for controlling crystal nucleation and growth.[5][11] The most common and effective techniques for small organic molecules are detailed below.

Slow Evaporation

This is often the simplest and most successful method.[12][13] It involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over time. As the solvent volume decreases, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation.[5] The key is to control the evaporation rate; slower rates typically yield larger, higher-quality crystals.[12][13]

Slow Cooling (Thermal Gradient)

Vapor Diffusion

Vapor diffusion is an elegant and highly effective method, especially when working with small quantities of material.[12][18] The compound is dissolved in a "good" solvent and placed in a small, open container. This container is then sealed within a larger vessel that contains a "bad" or anti-solvent, in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent.[18] Over time, the vapor of the anti-solvent diffuses into the solution containing the compound, gradually reducing its solubility until crystals form.[5][18] This technique can be set up in either a "hanging drop" or "sitting drop" configuration.[19][20][21]

Anti-Solvent Addition

In this method, an anti-solvent is added directly to a solution of the compound.[3][22] The controlled addition of a solvent in which the compound is poorly soluble reduces the overall solubility in the mixture, forcing the compound to crystallize.[10][23] The rate of addition and the degree of mixing are crucial for controlling the level of supersaturation and, consequently, the crystal size and quality.[22][24] This technique is also referred to as solvent layering or liquid-liquid diffusion if the solvents are added carefully without mixing to form distinct layers.[25]

Data Presentation: Solvent System Screening

The choice of solvent is the most critical factor in a successful crystallization experiment.[26] A systematic screening process is recommended. The following table provides a starting point for selecting appropriate solvent and anti-solvent systems for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

| Solvent (Good) | Boiling Point (°C) | Polarity | Potential Anti-Solvent (Bad) | Boiling Point (°C) | Comments |

| Toluene | 111 | Low | Hexane / Heptane | 69 / 98 | Good for slow evaporation; aromatic nature may stabilize crystal packing.[6][18] |

| Ethyl Acetate | 77 | Medium | Hexane / Cyclohexane | 69 / 81 | A versatile solvent for many organic compounds.[6][18] |

| Acetone | 56 | Medium-High | Diethyl Ether / Hexane | 35 / 69 | Volatility is good for evaporation but can be too fast if not controlled.[7][9] |

| Acetonitrile | 82 | High | Water / Toluene | 100 / 111 | Often yields high-quality crystals for amides.[7] |

| Dichloromethane (DCM) | 40 | Medium | Hexane / Pentane | 69 / 36 | Highly volatile; requires very controlled evaporation.[18] |

| Ethanol / Methanol | 78 / 65 | High | Water / Diethyl Ether | 100 / 35 | Hydrogen bonding capability may influence crystal packing.[7][9] |

Experimental Workflows & Protocols

The following diagrams and protocols provide detailed, step-by-step methodologies for the primary crystallization techniques.

Diagram: Slow Evaporation Workflow

Caption: Workflow for Slow Evaporation Crystallization.

Protocol 1: Slow Evaporation

-

Dissolution: In a small, clean glass vial, dissolve approximately 10-20 mg of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide in the minimum amount of a moderately volatile solvent (e.g., ethyl acetate or a 9:1 mixture of toluene:ethanol) required to achieve complete dissolution at room temperature.

-

Clarification: Filter the solution through a syringe filter (0.22 µm) into a new, clean crystallization vessel (a small test tube or NMR tube works well).[14] This step is crucial to remove dust or other particulates that can act as uncontrolled nucleation sites.[13]

-

Evaporation Control: Cover the opening of the vessel with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation.[13]

-

Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., hexane) and allow them to air dry.

Diagram: Slow Cooling Workflow

Caption: Workflow for Slow Cooling Crystallization.

Protocol 2: Slow Cooling

-

Dissolution: In a sealable vial, add the compound to a solvent in which its solubility increases significantly with temperature (e.g., acetonitrile or ethanol).[7] Heat the mixture in a water or oil bath while stirring until the compound is fully dissolved, creating a saturated or near-saturated solution.

-

Clarification: If any solid remains, perform a hot filtration to ensure the solution is free of particulates.[14]

-

Incubation: For further crystal growth, the vial can be transferred to a refrigerator (4°C) after reaching room temperature.

-

Harvesting: Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

Diagram: Vapor Diffusion (Sitting Drop) Workflow

Caption: Workflow for Vapor Diffusion Crystallization.

Protocol 3: Vapor Diffusion

-

Reservoir Preparation: In a larger glass vial or beaker (the reservoir), add 1-2 mL of a volatile anti-solvent (e.g., hexane or diethyl ether).

-